Coriphosphine

Description

Historical Context and Evolution in Chemical Research

The application of Coriphosphine in chemical research has evolved significantly, particularly in its role as a staining agent. Its use as a fluorescent dye for detecting pectins in plant cell walls has been documented since at least the mid-1970s researchgate.netfrontiersin.org. This early application highlighted its affinity for specific cellular components, paving the way for broader uses. By the early 1980s, Coriphosphine O was employed in conjunction with other dyes, such as Methylene Blue and Acridine (B1665455) Orange, in studies investigating chromosomal DNA and its interactions in organisms like Drosophila melanogaster. acs.org The recognition of its distinct fluorescence properties, including differential emission based on binding to DNA or RNA, has been key to its continued relevance in cellular and molecular research. nih.gov Its evolution in research is thus closely tied to advancements in microscopy, flow cytometry, and the understanding of biomolecular interactions.

Academic Significance and Broad Research Impact

Coriphosphine holds considerable academic significance due to its diverse applications as a research tool. Its impact is particularly notable in the following areas:

Plant Biology: Coriphosphine O is widely used as a fluorescent stain to visualize and study pectins within plant cell walls. This application has been crucial in understanding cell wall structure, composition, and changes during plant development, as well as in response to environmental factors or biological interactions, such as gall formation induced by insects. frontiersin.orgglpbio.comuni.luresearchgate.netplos.orgftb.com.hr Studies have utilized Coriphosphine staining to reveal the distribution of pectin-positive materials in intercellular spaces and the matrix of plant tissues. uni.luucanr.edu While effective for fixed cells and certain applications, it has been noted that Coriphosphine O can inhibit growth and block Ca2+ channels in some living plant cell systems, limiting its use as a vital stain for pectin (B1162225) in those contexts. oup.com

Cellular and Molecular Biology: Coriphosphine O acts as a fluorochrome that intercalates with double-stranded DNA and binds to RNA loops. nih.gov A significant property is its ability to exhibit different fluorescence spectra depending on its binding target: emitting green fluorescence when bound to DNA and orange fluorescence when bound to RNA. This characteristic, coupled with a large Stokes shift, makes it valuable for differentiating between DNA and RNA within cells. nih.gov This property has been leveraged in techniques like flow cytometry for quantitative analysis of cellular components and processes, including the assessment of parasitic growth in drug susceptibility assays. nih.gov

Neuroscience Research: In neuroscience, Coriphosphine O is utilized as a tool for investigating neurodegenerative conditions, such as Alzheimer's disease. Its use facilitates the study of tau protein aggregation, a key pathological feature of such diseases. chemimpex.com It is also employed in biochemical assays designed to evaluate compounds that target tau pathology, contributing to drug screening efforts. chemimpex.com Furthermore, Coriphosphine O is used in cell culture models to examine how neuronal cells respond to neurotoxic agents. chemimpex.com Its potential ability to cross the blood-brain barrier has led researchers to explore its use in the synthesis of novel therapeutic agents for neurological disorders. chemimpex.com

Enzymology: Research has explored the effects of Coriphosphine O on enzyme activity, specifically ATP synthase. Studies have reported inhibitory concentrations (IC50) for Coriphosphine O against bovine heart mitochondrial ATP synthase (MF1-ATPase and MF0F1-ATPase). nih.gov

Detailed research findings regarding Coriphosphine O's inhibitory effects on ATP synthase are summarized in the table below:

| Enzyme Target | Source | IC50 | Citation |

| Bovine heart MF1-ATPase | Bovine Heart | 480 μM | nih.gov |

| Bovine heart MF0F1-ATPase | Bovine Heart | 16 μM | nih.gov |

Coriphosphine O is also noted for its use in analytical chemistry as a reagent to enhance the sensitivity and specificity of various detection methods. chemimpex.com

The broad application of Coriphosphine across these diverse research fields underscores its significance as a valuable chemical entity for investigating biological structures, molecular interactions, and cellular processes.

Structure

3D Structure of Parent

Properties

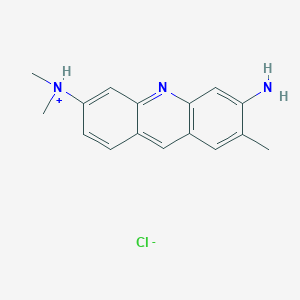

IUPAC Name |

(6-amino-7-methylacridin-3-yl)-dimethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMDFAKCPRMZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)[NH+](C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5153-57-1 (Parent) |

Source

|

| Record name | C.I. 46020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

287.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-37-0 |

Source

|

| Record name | Coriphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 46020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Acridinediamine, N6,N6,2-trimethyl-, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Multi-Step Synthesis Pathways

The synthesis of Coriphosphine typically follows a multi-step approach, involving the construction of the acridine (B1665455) core, strategic introduction of methyl groups, and formation of the hydrochloride salt. This pathway leverages fundamental organic reactions such as condensation and alkylation.

Reagent Selection and Reaction Conditions

The initial step in the synthesis of Coriphosphine O involves the formation of the acridine backbone through cyclization. A common method utilizes the condensation of 2,4-diaminotoluene (B122806) with N,N-dimethyl-m-phenylenediamine in the presence of a dehydrating agent, such as concentrated sulfuric acid. The reaction is typically conducted under reflux conditions at approximately 120°C for several hours under a nitrogen atmosphere. This acid-catalyzed cyclodehydration facilitates the formation of the acridine heterocycle through protonation and elimination of water.

Following the formation of the acridine core, methylation of the amino groups at the 2- and 6-positions is performed. Methylating agents like methyl iodide or dimethyl sulfate (B86663) are commonly employed, with a base such as sodium hydroxide (B78521) used to deprotonate the amino groups. The reaction is often carried out at around 60°C for an extended period, followed by neutralization with HCl. Careful control of reagent addition and temperature is necessary to mitigate over-methylation.

The final step involves converting the free base to the hydrochloride salt. This is achieved by bubbling hydrogen chloride gas into an ethanolic solution of the methylated acridine. The reaction proceeds at room temperature for a few hours, with the precipitation of the hydrochloride salt monitored by pH.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthetic yield and purity of Coriphosphine is paramount for both laboratory research and industrial production. nih.govazom.com Strategies for optimization often involve a deep understanding of reaction kinetics, careful control of reaction parameters, and the implementation of effective purification methods. azom.comdeskera.com

Key parameters that can be optimized include reactant concentrations, temperature, pressure, and reaction time. deskera.comnumberanalytics.comphysicsandmathstutor.com For instance, in the core acridine formation, optimizing the ratio of 2,4-diaminotoluene to N,N-dimethyl-m-phenylenediamine and the concentration of the acid catalyst can influence the reaction efficiency and minimize side product formation. Similarly, during the methylation step, controlling the amount of methylating agent and the reaction temperature helps in achieving the desired degree of methylation while avoiding over-alkylation.

Industrial production protocols often employ continuous-flow systems and jacketed reactors with precise temperature control to enhance scalability and maintain high purity. Techniques such as controlled reagent addition and monitoring reaction progress via methods like HPLC are crucial for ensuring the desired product is formed with minimal impurities. Purification methods, such as recrystallization from suitable solvent mixtures (e.g., ethanol/water), are employed to obtain crystalline Coriphosphine hydrochloride with high purity. Identifying and mitigating potential challenges like byproduct formation and impurity generation are key to optimizing yield and quality in fine chemical synthesis. azom.com

Table 1: Exemplary Reaction Conditions for Core Acridine Formation

| Reactants | Catalyst | Conditions |

| 2,4-diaminotoluene, N,N-dimethyl-m-phenylenediamine | Concentrated sulfuric acid (10% v/v) | Reflux at 120°C for 6–8 hours under N₂ atmosphere |

Table 2: Exemplary Conditions for Methylation of Amino Groups

| Methylating Agent | Base | Conditions |

| Methyl iodide or dimethyl sulfate | Sodium hydroxide (2.0 M) | Stirring at 60°C for 12 hours, then neutralization with HCl |

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) of Coriphosphine allows for the introduction of new functionalities or the alteration of existing ones after the basic acridine structure is synthesized. This is particularly useful when certain functional groups are incompatible with the conditions of the core synthesis or to tailor the compound for specific applications. researchgate.netrsc.org

Covalent Modifications and Functional Group Introduction

Covalent modifications involve the formation of new covalent bonds to introduce functional groups onto the Coriphosphine scaffold. researchgate.netrsc.org The acridine core and its amino groups provide potential sites for such modifications. Reactions such as oxidation, reduction, and substitution can be employed to alter the chemical properties of Coriphosphine.

Functional groups are specific arrangements of atoms within a molecule that impart characteristic chemical reactivity. saskoer.cayoutube.comlibretexts.org By introducing different functional groups through covalent modification, the solubility, spectroscopic properties, and reactivity of Coriphosphine can be tuned. For instance, modifying the amino groups could alter the compound's charge at different pH levels, influencing its interaction with biological molecules or its behavior in various solvents. The introduction of functional groups like carboxylic acids, esters, or nitro groups could lead to derivatives with altered electronic or steric properties. saskoer.ca

While specific detailed examples of covalent modifications directly applied to Coriphosphine were not extensively found in the search results beyond general reaction types like oxidation, reduction, and substitution , the principles of covalent modification are well-established in organic chemistry. These principles, applied to the reactive sites of Coriphosphine, would allow for the synthesis of a range of derivatives.

Metal Functionalization and Hybrid Material Synthesis

Coriphosphine O has been noted for its use as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes like cross-coupling reactions. myskinrecipes.com This suggests its ability to coordinate with metal centers. Metal functionalization involves incorporating metal species into or onto the Coriphosphine structure, either through coordination or by forming hybrid materials. researchgate.netrsc.orgnih.gov

Hybrid materials are composites typically consisting of organic and inorganic components mixed at the nanometer or molecular level, often exhibiting properties distinct from the individual constituents. wikipedia.orgsioc-journal.cn The synthesis of such materials can involve approaches like the building block method, where pre-synthesized components are assembled, or in-situ formation, where components are generated during the material synthesis process. wikipedia.org

While direct examples of Coriphosphine being incorporated into metal-organic frameworks (MOFs) or other hybrid materials were not specifically detailed in the search results, the concept of phosphine-functionalized MOFs highlights the potential for organic ligands containing phosphine (B1218219) or similar coordinating groups (like the nitrogen atoms in the acridine core of Coriphosphine) to be integrated into metal-organic frameworks. nih.govrsc.org This integration can lead to materials with tailored catalytic, optical, or electronic properties. sioc-journal.cnresearchgate.net The nitrogen atoms within the acridine structure of Coriphosphine could potentially serve as coordination sites for metal ions, facilitating the formation of metal complexes or their incorporation into hybrid materials. scispace.com

Targeted Derivatization for Specific Research Applications

Targeted derivatization involves the rational design and synthesis of Coriphosphine derivatives with specific structural features to enhance or introduce properties relevant to particular research applications. This approach is guided by the desired function of the final compound.

For instance, in biological staining applications, targeted derivatization could focus on modifying the fluorophore properties of Coriphosphine, such as excitation and emission wavelengths, fluorescence intensity, or photostability. Introducing groups that enhance its affinity for specific cellular components (like nucleic acids or pectin) could improve its selectivity as a stain.

In its application as a ligand in catalysis, targeted derivatization could involve modifying the electronic and steric properties of the Coriphosphine ligand to optimize the activity, selectivity, and stability of the resulting metal complex catalyst for specific reactions, such as cross-coupling reactions. myskinrecipes.com The nature and position of functional groups on the ligand can significantly influence the catalytic performance. scispace.comnih.gov

Furthermore, if Coriphosphine were to be explored for applications in materials science, targeted derivatization could aim to introduce functionalities that facilitate its incorporation into polymers or coatings or enable the formation of novel hybrid materials with desired mechanical, thermal, or optical properties. myskinrecipes.commdpi.com

The process of targeted derivatization often involves a combination of synthetic strategies, including multi-step synthesis and post-synthetic modifications, followed by rigorous characterization and evaluation of the new derivatives in the intended application. nih.govmdpi.commdpi.com

Design Principles for Novel Analogues

Design principles for novel Coriphosphine analogues are often guided by the aim to modulate its photophysical properties, binding characteristics to biological targets (such as nucleic acids or proteins), and cellular uptake or localization. Based on the known reactivity and structure of Coriphosphine, potential design strategies involve modifications to the acridine ring system and its attached amino and methyl groups.

Designing analogues might also consider the introduction of functional groups that allow for conjugation to biomolecules or surfaces, thereby expanding their application in areas such as targeted imaging or drug delivery systems. The inherent reactivity of the amino groups and other potential sites on the acridine core provides handles for such functionalization.

Synthesis of Chemically Modified Coriphosphine Entities

The synthesis of Coriphosphine O, a common form of Coriphosphine, typically involves a multi-step approach. This process includes the construction of the acridine core, the introduction of methyl groups at specific positions, and the formation of the hydrochloride salt . Cyclization reactions are key to forming the acridine backbone, often involving the condensation of appropriately substituted aromatic amines . For instance, a common method for synthesizing the acridine core involves the condensation of 2,4-diaminotoluene with N,N-dimethyl-m-phenylenediamine in the presence of a dehydrating agent like concentrated sulfuric acid . This acid-catalyzed cyclodehydration forms the acridine heterocycle .

Once the core structure is established, further chemical transformations can be performed to introduce or modify substituents, leading to chemically modified Coriphosphine entities. Coriphosphine O is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, particularly at the amino groups or other reactive sites on the molecule . These reactions provide synthetic routes for creating analogues with altered functional groups.

For example, substitution reactions at the amino groups could involve alkylation, acylation, or the introduction of reporter molecules or targeting ligands. The acridine ring system also has sites amenable to electrophilic or nucleophilic aromatic substitution under appropriate conditions, allowing for broader structural variations. The synthesis of such modified entities leverages established organic chemistry methodologies, adapting conditions to the specific reactivity of the acridine scaffold and the desired functionalization. The use of Coriphosphine O as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, also highlights its potential involvement in complex synthetic sequences, either as a catalyst component or as a substrate for further elaboration myskinrecipes.com.

The synthesis of chemically modified Coriphosphine entities allows researchers to explore the structure-activity relationships and tune the compound's properties for specific applications, such as optimizing fluorescence characteristics for different imaging modalities or enhancing binding affinity for particular biological targets.

Compound Information

| Compound Name | PubChem CID |

| Coriphosphine | 21234 |

| Coriphosphine O | 9860722 |

Data Tables

However, we can present some molecular properties obtained from PubChem for Coriphosphine and Coriphosphine O in a table format.

| Property | Coriphosphine (CID 21234) | Coriphosphine O (CID 9860722) | Source |

| Molecular Formula | C₁₆H₁₇N₃ | C₁₆H₁₈ClN₃ | PubChem nih.govnih.gov |

| Molecular Weight | 251.33 g/mol | 287.79 g/mol | PubChem nih.govnih.gov |

| XLogP3 | 3.3 | Not specified | PubChem nih.gov |

This table provides basic molecular information for the two primary forms of the compound discussed. More detailed data on synthetic yields or spectroscopic characterization of specific derivatives would require access to primary research articles describing their synthesis.

Molecular Interactions and Mechanistic Elucidation

Nucleic Acid Binding Mechanisms

Coriphosphine O functions as a fluorochrome that binds to both double-stranded DNA (dsDNA) and RNA nih.gov. Its binding characteristics allow for differential staining and detection of these nucleic acids.

Intercalation with Double-Stranded Deoxyribonucleic Acid (dsDNA)

Coriphosphine O is identified as a dsDNA intercalating fluorochrome nih.gov. Intercalation is a process where planar molecules, like the acridine (B1665455) core of Coriphosphine O, insert themselves between the base pairs of the DNA double helix mdpi.com. This insertion typically occurs at specific sites and can be influenced by the DNA sequence and structure mdpi.com. The binding of intercalating dyes to dsDNA often follows the nearest neighbor exclusion principle, where the binding of one dye molecule hinders the binding of another molecule at the immediately adjacent site mdpi.comuni-frankfurt.de.

Binding to Ribonucleic Acid (RNA) Loops

In addition to its interaction with dsDNA, Coriphosphine O also exhibits binding to RNA loops nih.gov. RNA structures are more varied and complex than dsDNA, featuring regions of single-strandedness, double-strandedness, and various loop structures tamilmadal.combiorxiv.orgplos.org. The binding to RNA loops suggests that Coriphosphine O can interact with specific secondary or tertiary structures present in RNA molecules nih.gov.

Differential Binding to Single-Stranded versus Double-Stranded Nucleic Acids

Coriphosphine O, similar to other acridine dyes like acridine orange, demonstrates differential binding to single-stranded (ss) versus double-stranded (ds) nucleic acids mdpi.comtandfonline.com. This differential binding is crucial for its ability to distinguish between DNA and RNA, and potentially between different conformations of nucleic acids mdpi.com. While dsDNA binding primarily involves intercalation, interactions with single-stranded nucleic acids can involve both intercalation (where possible in transiently unwound regions or ssRNA structures) and external binding to the phosphate (B84403) backbone mdpi.com. The differential fluorescence observed upon binding to dsDNA and RNA is a direct consequence of these distinct binding modes nih.govmdpi.com.

Role of π-Electron Coupling and Nearest Neighbor Exclusion Principle in Binding

The binding of acridine dyes, including Coriphosphine O, to nucleic acids involves interactions with the π-electron systems of both the dye and the nucleic acid bases mdpi.comlibretexts.org. In dsDNA, intercalation allows for π-electron coupling between the planar aromatic rings of the dye and the base pairs mdpi.com. The nearest neighbor exclusion principle dictates that intercalating molecules typically bind to every other available site in the DNA duplex, limiting the proximity of bound dye molecules mdpi.comuni-frankfurt.deresearchgate.net. This limited proximity in dsDNA can affect the extent of π-electron coupling between adjacent bound dye molecules mdpi.com. In contrast, binding to single-stranded nucleic acids or denatured DNA may allow for a higher density of bound dye molecules and potentially greater π-electron coupling, contributing to differences in fluorescence emission mdpi.com.

Fluorimetric Mechanisms

Coriphosphine O is a fluorescent dye, and its emission properties change upon binding to nucleic acids. This change in fluorescence is the basis for its use in staining and detection.

Dual Fluorescence Emission Phenomena (e.g., Green with DNA, Orange with RNA)

A key characteristic of Coriphosphine O is its dual fluorescence emission, which is dependent on the type of nucleic acid it is bound to nih.gov. When bound to dsDNA, Coriphosphine O emits green fluorescence nih.gov. When bound to RNA, it emits orange fluorescence nih.gov. This metachromatic property, where the emission color changes based on the binding environment, is shared with other acridine dyes like acridine orange thermofisher.comqca.es. The distinct green and orange emissions allow Coriphosphine O to be used to differentiate between DNA and RNA within a sample nih.govresearchgate.net. The large Stokes shift observed after binding to nucleic acids is also advantageous for its use in distinguishing different cellular components nih.govresearchgate.net. This dual fluorescence is a direct result of the differential binding modes and the resulting differences in the electronic environment of the bound dye molecule mdpi.com.

Investigation of Stokes Shift Characteristics upon Nucleic Acid Binding

Coriphosphine O demonstrates the ability to emit fluorescence with two distinct spectra when bound to nucleic acids: green fluorescence when bound to DNA and orange fluorescence when bound to RNA. nih.govresearchgate.net A significant characteristic of Coriphosphine O binding to nucleic acids is the large difference between the excitation and emission maxima, known as the Stokes shift. nih.govresearchgate.net This substantial Stokes shift is advantageous in fluorescence-based assays, as it allows for high-resolution discrimination between stained and unstained components and helps minimize interference from background emission. nih.govresearchgate.netmdpi.com The large Stokes shift facilitates the separation of the fluorescence signal from scattered excitation light in detection systems. mdpi.com This property is particularly useful in applications like flow cytometry, where it aids in distinguishing different cell populations based on their nucleic acid content and conformation. nih.gov

Concentration-Dependent Fluorescence Characteristics

The fluorescence characteristics of dyes, including Coriphosphine O, can be dependent on their concentration and the environment. While specific detailed studies on the concentration-dependent fluorescence of Coriphosphine O across a broad range were not extensively detailed in the search results, research on similar nucleic acid-binding dyes like Propidium Iodide illustrates this principle, where fluorescence intensity is strongly dependent on dye concentration, particularly in different ionic environments. researchgate.net For Coriphosphine O, analyzing dose-dependent fluorescence quenching, potentially using methods like a Stern-Volmer plot, is suggested for understanding interactions, implying that its fluorescence is influenced by its concentration and the presence of interacting molecules. The optimal concentration of a dye is crucial for achieving sufficient resolution and minimizing background noise in staining applications. google.com

Interactions with Polymeric Biomolecules

Coriphosphine O interacts with various polymeric biomolecules, with a notable affinity for nucleic acids and certain plant cell wall components. These interactions form the basis of its utility as a biological stain.

Binding to Polysaccharides and Plant Cell Wall Components (e.g., Pectin)

Coriphosphine O has demonstrated affinity for acidic polysaccharides, including pectin (B1162225), a major component of plant cell walls. scribd.comejpau.media.plnih.govresearchgate.netresearchgate.net It is utilized as a histochemical stain to visualize pectins in plant tissues and cell walls. ejpau.media.plnih.gov Studies have shown that Coriphosphine O has an affinity for esterified pectins and does not react with cellulose. nih.gov Its staining intensity can reflect the degree of methylesterification of pectins in cell walls. nih.gov Coriphosphine O, along with other cationic dyes, has been used to detect soluble acid polysaccharides immobilized on blotting membranes. nih.govresearchgate.net This binding characteristic allows for the visualization and characterization of pectic substances in various plant tissues. ejpau.media.plnih.gov

| Biomolecule Type | Specific Example | Coriphosphine O Interaction | Observed Effect/Application | Source |

|---|---|---|---|---|

| Nucleic Acid | DNA | Binding (Intercalation) | Green fluorescence emission | nih.govresearchgate.net |

| Nucleic Acid | RNA | Binding (Loops) | Orange fluorescence emission | nih.govresearchgate.net |

| Polysaccharide | Pectin (esterified) | Binding | Staining/Visualization in plant cell walls | scribd.comejpau.media.plnih.gov |

Interactions with Protein Structures (e.g., Tau Protein Aggregates, ATP Synthase Subunits)

Based on the available search results, there is no specific information detailing the direct interaction of Coriphosphine with Tau protein aggregates or ATP synthase subunits. Research on Tau protein and ATP synthase primarily focuses on their roles in cellular processes and disease, as well as their interactions with other proteins and molecules relevant to their function and dysfunction. ijbs.comunibo.itresearchgate.netnih.govwikipedia.org While dyes can interact with proteins through various mechanisms, specific studies on Coriphosphine's binding to these particular protein structures were not found within the scope of this search.

Elucidation of Dye-Tissue and Dye-Substrate Bonding Parameters

The staining of tissues and substrates by dyes like Coriphosphine involves various types of chemical bonds, including covalent bonds, electrostatic interactions, hydrogen bonds, Van der Waals attractions, and hydrophobic interactions. researchgate.netresearchgate.netnih.gov The nature and strength of these bonds are influenced by the chemical properties of both the dye and the substrate, such as charge, polarity, polarizability, and hydrophobicity. researchgate.netresearchgate.netnih.gov Quantitative structure-activity relationship (QSAR) approaches can be used to determine bonding parameters and understand the potential for different bonding mechanisms. researchgate.netresearchgate.netnih.gov These parameters can include the number of hydrogen bonding sites, dipole moment, polarizability, size of the conjugated system, and hydrophilic/lipophilic index (HLI). researchgate.netresearchgate.netnih.gov However, specific quantitative bonding parameters for Coriphosphine's interactions with various tissues or substrates were not provided in the search results.

Membrane Permeability and Transport Mechanisms

The ability of a molecule like Coriphosphine to interact with intracellular components, such as nucleic acids, suggests it can cross cell membranes. The transport of substances across cell membranes occurs through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. byjus.comopenaccessjournals.comlibretexts.orgwikipedia.orgnih.gov Passive diffusion, which does not require cellular energy, is influenced by the concentration gradient, hydrophobicity, size, and charge of the molecule. byjus.comwikipedia.orgnih.gov Facilitated diffusion involves membrane transport proteins and also follows a concentration gradient but does not require metabolic energy. byjus.comopenaccessjournals.comlibretexts.orgnih.gov Active transport, conversely, requires energy to move substances against their concentration gradient, often utilizing pumps or coupled transport mechanisms. libretexts.orgnih.gov While Coriphosphine's function implies some degree of membrane permeability to reach intracellular nucleic acids, the specific mechanisms by which Coriphosphine traverses cell membranes were not detailed in the provided search results. Generally, the permeability of small molecules across lipid membranes is governed by their polarity and size. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. youtube.com For a compound like Coriphosphine, such studies would be crucial in mapping its electron distribution, orbital energies, and reactivity, which are currently uncharacterized in the scientific literature.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov Application of DFT to Coriphosphine would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process would yield precise data on bond lengths and angles.

Following geometry optimization, a range of electronic properties could be calculated. These typically include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of the Coriphosphine molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculation of partial charges on each atom would provide insight into the polarity and nature of the chemical bonds within the molecule.

While DFT studies have been performed on various phosphine-containing molecules and other complex organic structures, specific data for Coriphosphine is not available. nih.govmdpi.comnih.gov

Excited State Calculations and Photophysical Property Prediction

Time-Dependent DFT (TD-DFT) is a common extension of DFT used to study the behavior of molecules in their electronically excited states. nih.gov For a dye molecule like Coriphosphine, these calculations would be essential for predicting its photophysical properties, such as:

Absorption and Emission Spectra: Predicting the wavelengths at which the molecule absorbs and emits light.

Excited State Lifetimes: Estimating how long the molecule remains in an excited state before returning to the ground state.

Quantum Yields: Calculating the efficiency of the fluorescence process.

Such predictive studies are vital for applications in areas like bio-imaging or materials science, but they have not yet been reported for Coriphosphine.

Molecular Dynamics Simulations of Coriphosphine-Substrate Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. mdpi.commdpi.com These simulations could model how Coriphosphine interacts with other molecules, such as biological targets or substrates, providing a dynamic view of these processes at an atomic level.

Modeling Binding Kinetics and Thermodynamics

MD simulations can be employed to model the process of a ligand binding to a receptor. nih.gov This would allow for the calculation of key parameters that describe the interaction between Coriphosphine and a potential substrate:

Binding Free Energy (ΔG_bind): A measure of the affinity between Coriphosphine and its binding partner.

Kinetic Rate Constants (k_on, k_off): The rates at which the binding and unbinding events occur. physicallensonthecell.org

Thermodynamic integration and free energy perturbation are advanced techniques that could yield these values, offering a quantitative understanding of binding strength and stability. nih.gov However, the substrates or binding partners for Coriphosphine have not been identified, and no such simulations have been published.

Conformational Analysis upon Interaction

A molecule's three-dimensional shape, or conformation, can change when it interacts with another molecule. chemrxiv.orgrsc.orgrsc.org MD simulations are ideal for studying these conformational changes. By simulating Coriphosphine both in its free state and when bound to a substrate, researchers could analyze:

Changes in the torsional angles of rotatable bonds.

The flexibility or rigidity of different parts of the molecule upon binding.

The role of specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in stabilizing the bound conformation.

This type of analysis is crucial for understanding the mechanism of action for many bioactive molecules, but the necessary studies for Coriphosphine are absent from the literature.

In Silico Design of Novel Coriphosphine Analogues

In silico (computer-based) methods are increasingly used to design new molecules with improved properties. nih.govnih.govyoutube.com Starting from the known structure of Coriphosphine, computational tools could be used to design novel analogues. This process typically involves:

Pharmacophore Modeling: Identifying the essential structural features of Coriphosphine responsible for a hypothetical activity.

Virtual Screening: Searching large databases of chemical compounds for molecules that match the pharmacophore model.

Structure-Based Design: Modifying the Coriphosphine structure by adding, removing, or substituting chemical groups to enhance desired properties (e.g., binding affinity, selectivity, or photophysical characteristics) based on computational predictions.

This rational design approach accelerates the discovery of new and more effective compounds. mdpi.com However, without foundational data on Coriphosphine's interactions and properties, the basis for such design studies is currently lacking.

Rational Design for Enhanced Specificity or Affinity

Information regarding the rational design of Coriphosphine for enhanced specificity or affinity is not available in the public domain. Scientific literature detailing computational efforts to modify the structure of Coriphosphine to improve its binding to specific biological targets has not been identified.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

There are no publicly available structure-activity relationship (SAR) studies for Coriphosphine that utilize computational approaches. Research detailing the systematic investigation of how modifications to the chemical structure of Coriphosphine and its derivatives affect their biological activity through computational methods could not be located.

Advanced Characterization Techniques and Spectroscopic Analysis

Optical Spectroscopic Methods

Optical spectroscopy probes the interaction of light with the molecule, revealing information about electronic energy levels, vibrational modes, and photophysical processes.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgelte.hu For molecules with extensive conjugated π systems, such as the acridine (B1665455) core of Coriphosphine, these electronic transitions occur at wavelengths that are readily accessible by commercial spectrometers. libretexts.orglibretexts.org

The absorption of UV or visible radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org In acridine-based dyes, the primary electronic transitions observed are π → π* and n → π. acs.orguzh.ch The π → π transitions, which are typically strong, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve moving an electron from a non-bonding orbital (e.g., on a nitrogen atom) to a π* antibonding orbital and are generally of lower intensity. uzh.chyoutube.com

The UV-Vis spectrum of a compound like Coriphosphine is expected to be dominated by the strong absorption bands of the acridine chromophore. Acridine dyes typically exhibit absorption maxima in the blue-green region of the spectrum. For instance, acridine orange, a related compound, shows a maximum absorption at approximately 502 nm when bound to DNA. wikipedia.org The specific absorption wavelength (λmax) and molar absorptivity (ε) are sensitive to the molecular environment, including solvent polarity and pH. acs.org

Table 1: Representative Electronic Transitions for Acridine-Type Dyes

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Description |

|---|---|---|---|

| π → π* | 450 - 520 | High | Excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated acridine system. |

This table presents typical data for the acridine chromophore class to illustrate the expected properties of Coriphosphine.

Photoluminescence (PL) spectroscopy is a powerful technique for studying the light-emitting properties of fluorescent molecules like Coriphosphine. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence. PL spectra provide information about the energy levels of the excited state and the vibrational structures of both the ground and excited states. researchgate.netunimelb.edu.au

For acridine dyes, excitation with blue light typically results in strong fluorescence in the green to red region of the spectrum. wikipedia.org For example, when bound to RNA, acridine orange has a maximum emission at 650 nm following excitation at 460 nm. wikipedia.org The difference between the absorption maximum (from UV-Vis) and the emission maximum (from PL) is known as the Stokes shift. The magnitude of the Stokes shift is influenced by structural reorganization in the excited state and the polarity of the surrounding environment. nih.gov Analysis of PL spectra can therefore yield insights into the electronic and vibrational properties of the molecule. researchgate.net

Table 2: Typical Photoluminescence Properties of Acridine Dyes

| Property | Typical Value | Significance |

|---|---|---|

| Excitation Max (λex) | 460 - 505 nm | Wavelength for most efficient promotion to the excited state. wikipedia.org |

| Emission Max (λem) | 525 - 650 nm | Wavelength of maximum fluorescence intensity, related to the energy gap between the excited and ground states. wikipedia.org |

| Quantum Yield (ΦF) | 0.2 - 0.9 | Efficiency of the fluorescence process (photons emitted vs. photons absorbed). |

This table is based on data for related acridine dyes, such as acridine orange, to represent the expected photophysical behavior of Coriphosphine.

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups and elucidate molecular structure by measuring the absorption of infrared radiation. creative-biostructure.combitesizebio.com When a molecule absorbs IR radiation, its chemical bonds undergo vibrations (stretching and bending) at specific, characteristic frequencies. bitesizebio.com An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), providing a unique "molecular fingerprint" of the compound. creative-biostructure.comnih.gov

For Coriphosphine, FTIR spectroscopy can identify the vibrational modes associated with both its acridine core and its phosphine (B1218219) moiety. The infrared spectrum would be expected to show absorption bands corresponding to the aromatic C-H and C=C stretching of the acridine rings, as well as characteristic vibrations of the phosphine group, such as the P-C (phenyl) stretch. The exact position and intensity of these bands provide detailed information about the molecule's chemical structure and bonding. nih.govnih.gov

Table 3: Expected Characteristic FTIR Vibrational Modes for Coriphosphine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Acridine & Phenyl Rings |

| C=C Aromatic Stretch | 1650 - 1450 | Acridine & Phenyl Rings |

| C=N Stretch | 1620 - 1580 | Acridine Ring |

| P-C (Aryl) Stretch | 1100 - 1000 | Phosphine Group |

This table compiles typical vibrational frequencies for organophosphorus and aromatic compounds to predict the FTIR spectrum of Coriphosphine. mdpi.comresearchgate.net

Raman spectroscopy is another form of vibrational spectroscopy that provides a distinct molecular fingerprint. scitechdaily.comeurekalert.org It is based on the inelastic scattering of monochromatic light, usually from a laser. nih.govnih.gov When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, resulting in a change in energy that corresponds to the vibrational energy levels of the molecule (Raman scattering). nih.gov

Raman spectroscopy is highly complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. nih.gov For Coriphosphine, Raman spectroscopy would be particularly effective for identifying the vibrations of the non-polar P-C bonds and the symmetric breathing modes of the aromatic rings. mdpi.com It is a powerful tool for analyzing the structural details of organophosphorus compounds. acs.orgsemanticscholar.org

Table 4: Predicted Key Raman Shifts for Coriphosphine

| Raman Shift (cm⁻¹) | Assignment | Moiety |

|---|---|---|

| ~1610 | Aromatic Ring Breathing | Acridine & Phenyl Rings |

| ~1515 | C=C Stretching | Acridine Ring |

| ~1155 | C-H Bending | Aromatic Rings |

| ~1005 | Phenyl Ring Breathing (symmetric) | Phenyl Groups on Phosphine |

| ~770 | P-O Stretching (if oxidized) | Phosphine Oxide |

This table shows representative Raman shifts for organophosphorus compounds and aromatic systems to illustrate the expected molecular fingerprint of Coriphosphine. mdpi.com

Micro-spectroscopic techniques, such as infrared microspectroscopy and confocal Raman microscopy, couple a spectrometer with a microscope to provide chemical information with high spatial resolution. core.ac.ukresearchgate.net These methods allow for the generation of chemical maps, revealing the distribution of a specific compound within a heterogeneous sample. nih.gov

Infrared microspectroscopy can map the spatial distribution of molecules by collecting thousands of FTIR spectra from different points on a sample. nih.gov The spatial resolution is limited by diffraction to the order of the wavelength of the infrared light (2.5–10 μm). core.ac.uk For Coriphosphine, this could be used to visualize its localization within biological tissues or materials.

Confocal Raman microscopy offers even higher spatial resolution and is particularly useful for studying samples in aqueous environments, as water is a weak Raman scatterer. nih.gov This technique could be employed to map the subcellular distribution of Coriphosphine, providing insights into its interaction with specific organelles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of an organic compound in solution. uni-muenchen.de It is based on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ³¹P. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly dependent on their local chemical environment. magritek.comacs.org

For Coriphosphine, a combination of NMR experiments would provide a complete structural assignment:

¹H NMR: Would reveal the number and connectivity of protons, with signals from the aromatic acridine and phenyl protons appearing in the downfield region (typically 7-9 ppm).

¹³C NMR: Would identify all unique carbon atoms in the molecule.

³¹P NMR: This is particularly crucial for characterizing the phosphine moiety. acs.org The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and coordination environment. magritek.comacs.org Free phosphine ligands typically show ³¹P chemical shifts in a specific range (e.g., -63 to -59 ppm for tris(aminomethyl)phosphines), which shifts significantly upon oxidation or coordination to a metal center. nih.govrsc.org

Table 5: Illustrative NMR Chemical Shifts for Coriphosphine Structural Moieties

| Nucleus | Moiety | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Acridine, Phenyl) | 7.0 - 9.0 |

| ¹³C | Aromatic Carbons (Acridine, Phenyl) | 110 - 150 |

| ³¹P | Free Tertiary Phosphine | -5 to -65 |

| ³¹P | Phosphine Oxide | +25 to +50 |

This table provides representative chemical shift ranges based on general data for phosphine ligands and aromatic compounds to predict the NMR characteristics of Coriphosphine. magritek.comnih.govresearchgate.net

¹³C and ³¹P NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds. For phosphorus-containing molecules like Coriphosphine, both ¹³C and ³¹P NMR provide critical insights into the molecular framework.

¹³C NMR Spectroscopy: ¹³C NMR is instrumental in identifying all non-equivalent carbon atoms within a molecule. mdpi.com The chemical shift of each carbon nucleus is influenced by its local electronic environment, providing clues about its bonding and proximity to electronegative atoms or functional groups. mdpi.com In a typical proton-decoupled ¹³C NMR spectrum of a phosphine ligand-containing compound, each unique carbon atom appears as a single peak, simplifying spectral interpretation. nih.govmdpi.com The broad spectral width, typically 0-220 ppm, minimizes signal overlap, which is a significant advantage for complex molecules. mdpi.com For organophosphorus compounds, the coupling between ¹³C and ³¹P nuclei can provide valuable structural information, revealing which carbon atoms are in close proximity to the phosphorus atom.

³¹P NMR Spectroscopy: Given that ³¹P has a natural abundance of 100% and a spin of 1/2, ³¹P NMR is a highly sensitive and informative technique for characterizing phosphorus-containing compounds. magritek.com It offers a wide range of chemical shifts, which are highly sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. magritek.comrsc.org For a compound like Coriphosphine, the ³¹P NMR spectrum would be expected to show a distinct resonance, the chemical shift of which would be characteristic of its specific chemical environment. For example, in phosphine ligands such as SPHOS (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), the phosphorus atom exhibits a single resonance at approximately -10 ppm. rsc.org

The following table illustrates typical NMR data that could be expected from the analysis of a phosphine-containing organic molecule, based on general principles and data from similar compounds. rsc.orgorganicchemistrydata.orgrsc.org

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ³¹P | ~ -10 to 30 | Singlet | - | P atom in phosphine moiety |

| ¹³C | ~ 110-150 | Doublet | JPC | Aromatic carbons bonded to or near P |

| ¹³C | ~ 20-40 | Doublet | JPC | Aliphatic carbons in phosphine substituents |

Advanced NMR Techniques for Mechanistic Pathway Analysis

Beyond basic structural elucidation, advanced NMR techniques are pivotal in probing the dynamics and reaction mechanisms of chemical processes. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and variable temperature NMR can be used to understand the intricate details of mechanistic pathways involving Coriphosphine. These methods can help identify transient intermediates, determine reaction kinetics, and map out the connectivity of complex molecular assemblies.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. magritek.com High-resolution mass spectrometry (HRMS) can provide the exact mass of Coriphosphine, allowing for the determination of its molecular formula with high confidence. nih.gov

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the molecule. magritek.comnih.gov The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule by identifying its constituent parts. nih.gov This is particularly useful for confirming the connectivity of different functional groups within Coriphosphine. youtube.com

| Technique | Information Obtained | Relevance to Coriphosphine |

| High-Resolution MS (HRMS) | Precise molecular weight and elemental formula. | Confirms the exact chemical formula of Coriphosphine. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Elucidates the connectivity of atoms and functional groups within the molecule. |

| Electrospray Ionization (ESI) | Soft ionization for analyzing intact molecular ions. | Allows for the gentle ionization of Coriphosphine, preserving its structure for mass analysis. nih.gov |

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. youtube.com By irradiating a single crystal of Coriphosphine with X-rays, a unique diffraction pattern is produced. youtube.comyoutube.com Analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map, from which the precise positions of all atoms in the molecule can be determined. youtube.com

This technique provides unambiguous information on:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles.

Stereochemistry: The absolute configuration of chiral centers.

Crystal Packing: How individual Coriphosphine molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding or van der Waals forces.

The quality of the crystal is paramount for a high-resolution structure determination. nih.govnih.gov

Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to obtain a more detailed and accurate description of the electron density distribution in a crystal. This method goes beyond the simple determination of atomic positions and provides insights into the nature of chemical bonding and intermolecular interactions. By refining a quantum-mechanical model against the experimental diffraction data, it is possible to map the subtle features of electron density associated with chemical bonds and lone pairs, offering a deeper understanding of the electronic structure of Coriphosphine.

For samples that are heterogeneous or available only in very small quantities, synchrotron micro-X-ray diffraction (μXRD) is a powerful technique. Synchrotron sources produce extremely bright and focused X-ray beams, allowing for the analysis of microscopic crystals or different domains within a larger sample. youtube.com By scanning the sample with the micro-beam, it is possible to create a map of the different crystalline phases present. This would be particularly useful if Coriphosphine exists in different polymorphic forms or as part of a composite material, enabling the characterization of its spatial distribution and structural variations at the micrometer scale.

Protein Crystallography for Biomolecular Complex Structures

Protein crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes at atomic resolution. youtube.comnih.gov The process involves several key stages, beginning with the production and purification of the target protein. youtube.com This is followed by the challenging step of crystallization, where the purified protein is encouraged to form a well-ordered crystal lattice. youtube.comwikipedia.org Once suitable crystals are obtained, they are exposed to an X-ray beam. The crystal diffracts the X-rays, creating a unique diffraction pattern that is recorded on a detector. youtube.com

By analyzing the intensities and positions of the diffraction spots, researchers can calculate an electron density map of the protein. youtube.com This map is then used to build and refine a detailed three-dimensional model of the protein's structure. youtube.com Understanding the precise arrangement of atoms within a protein is crucial for elucidating its function, mechanism of action, and interactions with other molecules, such as ligands or other proteins. youtube.com

While protein crystallography is a cornerstone of structural biology, there is currently no readily available scientific literature detailing the use of Coriphosphine in co-crystallization studies to determine the structure of its biomolecular complexes.

Advanced Microscopy Techniques

Fluorescence Microscopy for Subcellular Localization and Imaging

Fluorescence microscopy is an indispensable tool in cell biology for visualizing the spatial distribution of specific molecules within cells. nih.gov This technique utilizes fluorescent dyes, or fluorophores, like Coriphosphine, which absorb light at a specific wavelength and emit it at a longer wavelength. This emitted light is then captured to generate an image, revealing the location of the fluorophore in the specimen.

Coriphosphine O, a fluorescent dye, has been utilized in a limited number of published studies to investigate plant cell wall structures. For instance, it has been employed to study the solubilization of cell walls in soybean tissues and in the analysis of gall formation. researchgate.net

The general process for subcellular localization using a fluorescent probe like Coriphosphine involves:

Staining: Live or fixed cells are incubated with a solution containing the fluorescent dye. The dye then accumulates in specific cellular compartments based on its chemical properties.

Excitation: The stained cells are illuminated with a light source (e.g., a laser) at the excitation wavelength of the fluorophore.

Emission Detection: The emitted fluorescent light, which is of a longer wavelength than the excitation light, is collected through a series of filters and detected by a camera or other light-sensitive detector.

Image Formation: The detected signals are used to construct an image that reveals the subcellular distribution of the fluorescent probe.

By comparing the fluorescence pattern of Coriphosphine with known markers for specific organelles, its subcellular localization can be determined. addgene.org This information is critical for understanding the compound's potential biological activities and mechanisms of action.

Below is a table summarizing the reported applications of Coriphosphine O in fluorescence microscopy:

| Application | Tissue/Organism | Reference |

| Study of cell wall solubilization | Soybean tissues | researchgate.net |

| Analysis of gall formation | Baccharis dracunculifolia | researchgate.net |

| Parenchymatic tissue analysis | Carrot and broccoli | researchgate.net |

Flow Cytometry for Quantitative Cell Analysis

Flow cytometry is a high-throughput technique used to rapidly analyze the physical and chemical characteristics of single cells or particles suspended in a fluid. curiox.comptglab.com As the cells pass one by one through a laser beam, the instrument measures light scattering and fluorescence emission. youtube.com These measurements provide quantitative data on cell size, granularity, and the abundance of specific molecules. ptglab.com

Fluorescent dyes are essential tools in flow cytometry for identifying and quantifying specific cell populations or cellular states. nih.gov When a cell stained with a fluorescent dye passes through the laser, it emits a fluorescent signal that is detected by the instrument. The intensity of this signal is proportional to the amount of dye bound to the cell, allowing for quantitative analysis. kcasbio.com

While Coriphosphine is a fluorescent compound, specific applications of its use in quantitative cell analysis by flow cytometry are not extensively documented in scientific literature. In principle, if Coriphosphine were to bind to specific cellular components, it could potentially be used to:

Identify and quantify cell populations: If Coriphosphine selectively stains certain cell types, it could be used to count them within a heterogeneous population.

Analyze cellular processes: Changes in Coriphosphine fluorescence intensity could potentially be correlated with cellular events such as apoptosis or changes in membrane potential. nih.gov

The general workflow for a flow cytometry experiment using a fluorescent dye is as follows:

Cell Preparation and Staining: A single-cell suspension is prepared and incubated with the fluorescent dye.

Instrument Setup: The flow cytometer is calibrated and settings are adjusted for optimal detection of the fluorescent signal.

Sample Acquisition: The stained cell suspension is run through the flow cytometer, where data from thousands of individual cells are collected.

Data Analysis: The collected data is analyzed using specialized software to generate plots and statistics that quantify the cellular properties of interest.

The table below outlines the key parameters measured in flow cytometry:

| Parameter | Information Provided |

| Forward Scatter (FSC) | Correlates with cell size |

| Side Scatter (SSC) | Relates to the internal complexity or granularity of the cell |

| Fluorescence Intensity | Quantifies the amount of fluorescent dye bound to or within the cell |

Electron Microscopy (SEM, TEM) for Ultrastructural and Elemental Analysis

Electron microscopy (EM) techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of biological and non-biological specimens, revealing detailed ultrastructural information far beyond the resolution of light microscopy. illinois.edu

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the resulting interactions generate various signals, primarily secondary electrons, which are used to form a three-dimensional image of the surface. SEM is particularly useful for examining the morphology and surface features of cells and tissues.

Transmission Electron Microscopy (TEM) , on the other hand, is used to visualize the internal structure of a sample. nih.gov A broad beam of electrons is passed through an ultrathin section of the specimen. As the electrons pass through, they are scattered to different extents by the different components of the sample. The transmitted electrons are then focused to form a high-resolution, two-dimensional image of the internal ultrastructure.

Elemental Analysis can be performed in conjunction with both SEM and TEM using techniques like Energy-Dispersive X-ray Spectroscopy (EDX or EDS). When the electron beam interacts with the sample, it can cause the emission of X-rays with energies characteristic of the elements present. By analyzing the energy of these X-rays, the elemental composition of the sample can be determined. mt.comthermofisher.com

There is no specific information available in the provided search results regarding the use of Coriphosphine as a stain or marker in electron microscopy for either ultrastructural or elemental analysis. The high atomic number elements typically used as stains in EM (e.g., osmium, lead, uranium) provide contrast by scattering electrons. As an organic dye, Coriphosphine is primarily composed of low atomic number elements (carbon, hydrogen, nitrogen) which have low electron scattering properties and would not provide significant contrast in a standard EM experiment.

The following table summarizes the primary applications of SEM and TEM in biological research:

| Technique | Primary Application | Information Obtained |

| Scanning Electron Microscopy (SEM) | Surface imaging | 3D surface topography, morphology |

| Transmission Electron Microscopy (TEM) | Internal imaging | 2D projection of internal ultrastructure, organelle morphology |

| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental composition | Identification and quantification of elements |

Academic and Research Applications in Chemical and Material Sciences

Advanced Materials Science

Optoelectronic Material Development

Currently, there is limited scientific literature available detailing the specific application of Coriphosphine in the development of optoelectronic materials. While research in optoelectronics explores a wide range of fluorescent and phosphorescent compounds, the focus has been on materials like perovskites, quantum dots, and various organic semiconductors. plantae.orgmontanamolecular.comarxiv.orgrsc.org Extensive searches of academic and research databases did not yield specific studies or data on the utilization of Coriphosphine's photophysical properties for applications in devices such as solar cells, photodetectors, or light-emitting diodes. nih.govresearchgate.net Therefore, its role in this field is not well-documented.

Biological and Biochemical Research Probes

Tools for Neurodegenerative Disease Research (e.g., Tau Pathology)

The application of Coriphosphine as a specific probe for neurodegenerative disease research, particularly in the context of Tau pathology, is not established in the current scientific literature. Research into fluorescent probes for Tau aggregates, a hallmark of diseases like Alzheimer's, has identified several other classes of molecules, such as derivatives of benzimidazole and quinoline, which exhibit specific binding to these protein structures. nih.govrsc.orgnih.govrsc.orgnih.govresearchgate.netyoutube.comnih.govyoutube.com However, similar studies detailing the use of Coriphosphine for the visualization or quantification of Tau fibrils or oligomers are not presently available.

Investigating Cellular Responses to Chemical Agents

There is a notable lack of specific research demonstrating the use of Coriphosphine as a probe to investigate cellular responses to chemical agents or to monitor cellular stress. While fluorescent dyes are crucial tools in toxicology and cell biology for assessing cell viability, apoptosis, and other stress responses, the application of Coriphosphine for these purposes has not been a focus of published research. montanamolecular.comnih.govnih.gov Studies in this area tend to utilize a variety of other well-established fluorescent probes designed to respond to specific cellular events or changes in the cellular environment.

Applications in Microbiology and Parasitology Research (e.g., Plasmodium Development)

Coriphosphine O has emerged as a valuable fluorescent dye in parasitology, particularly for the study of the malaria parasite, Plasmodium falciparum. Its primary application lies in the enumeration and differentiation of parasite developmental stages within red blood cells using flow cytometry. researchgate.netnih.govnih.govnih.govnih.govnih.govnih.govresearchgate.net

Coriphosphine O is a nucleic acid-binding fluorochrome. A key advantage of Coriphosphine O is its differential fluorescence emission when bound to DNA (green) versus RNA (orange), which, combined with its large Stokes shift, allows for high-resolution distinction between parasitized and uninfected erythrocytes, even at the early ring stage. researchgate.net

In one research application, Coriphosphine O was used in a tricolor flow cytometry method, in conjunction with a mitochondria-staining dye (MitoTracker) and a human CD45-specific antibody, to enumerate live parasites and assess the impact of antibody-dependent cellular inhibition on parasite growth. researchgate.net The results from this flow cytometry-based assay were comparable to those obtained through traditional Giemsa-based microscopy for determining growth inhibition. researchgate.net

Optimization of Coriphosphine O staining concentration is crucial for achieving the best separation between infected and uninfected red blood cells and for minimizing background staining. Research has shown that a concentration of 20 nM provides a total parasitemia reading (12.8%) that is very close to that determined by microscopy (13.0%) and gives the least background of non-specific staining of uninfected red blood cells. researchgate.net

| Concentration (nM) | Flow Cytometry Parasitemia (%) | Microscopy Parasitemia (%) | Notes |

|---|---|---|---|

| 100 | - | 13.0 | Suboptimal separation |

| 20 | 12.8 | Optimal separation and minimal background | |

| 5 | - | Suboptimal separation | |

| 2.5 | - | Suboptimal separation |

Studies on Platelet Heterogeneity and Physiology

The scientific literature does not currently contain studies detailing the use of Coriphosphine for the investigation of platelet heterogeneity and physiology. Research in this area employs a variety of techniques, including flow cytometry with other fluorescent markers, to analyze differences in platelet size, age, and function. bdbiosciences.comnih.govresearchgate.netbdbiosciences.comnih.govnih.gov However, Coriphosphine has not been reported as a probe in these studies to assess platelet characteristics.

Chemical Probes for Plant Cell Wall Analysis (e.g., Pectin (B1162225), Cellulose)

There is no evidence in the current body of scientific research to suggest that Coriphosphine is used as a chemical probe for the analysis of plant cell walls, including the visualization of pectin and cellulose. The field of plant cell wall imaging utilizes a range of other fluorescent stains, probes, and advanced microscopy techniques to elucidate the complex architecture of these structures. plantae.orgnih.govpsu.eduresearchgate.netnih.govnih.govcsic.esmeihonglab.com These methods are designed to specifically interact with and visualize the different polysaccharide components of the cell wall, but Coriphosphine is not among the documented probes for this application.

Research in Chromosome Cytochemistry

Coriphosphine O is recognized as an acridine-based colorant with metachromatic properties, similar to the well-known dye Acridine (B1665455) Orange. mdpi.com This characteristic makes it a subject of interest in the cytochemical staining of chromosomes. The utility of such dyes in this field stems from their ability to exhibit differential fluorescence when bound to nucleic acids of varying structures. mdpi.com

The core principle behind the application of acridine dyes like Coriphosphine O in chromosome analysis is their differential interaction with double-stranded (dsDNA) and single-stranded (ssDNA or RNA) nucleic acids. This interaction results in distinct fluorescent emissions, allowing for the visualization and differentiation of various chromosomal regions and states.

Key Research Findings:

Metachromatic Fluorescence: Coriphosphine O, due to its acridine core fluorophore, displays metachromasia, a phenomenon where a dye stains substances different colors than the color of the dye itself in solution. mdpi.com

Nucleic Acid Differentiation: Like Acridine Orange, Coriphosphine O is expected to differentiate between double-stranded and single-stranded nucleic acids. Typically, acridine dyes exhibit green fluorescence when intercalated into dsDNA and red fluorescence when bound to ssDNA or RNA. mdpi.com This property is fundamental for analyzing chromosome structure and activity.

The table below summarizes the expected fluorescent properties of Coriphosphine O when used in chromosome cytochemistry, based on the behavior of similar acridine dyes.

| Nucleic Acid Target | Binding Mode | Expected Fluorescence |

|---|---|---|

| Double-stranded DNA (dsDNA) | Intercalation | Green (Orthochromatic) |

| Single-stranded DNA/RNA (ssNA) | Electrostatic binding/stacking | Red (Metachromatic) |

Analytical Chemistry Methodologies

While Coriphosphine's fluorescent properties suggest potential utility in various analytical techniques, specific documented applications in the following areas are not detailed in the available research.

No specific research findings detailing the use of Coriphosphine as a reagent for enhancing sensitivity and specificity in assays were identified.

There is no available information on the application of Coriphosphine in microanalytical techniques for the analysis of complex samples.

No literature was found describing the use of Coriphosphine for the spectroscopic characterization of pigments in historical materials.

Information regarding the development of optical sensors utilizing Coriphosphine is not present in the available research.

Q & A

Q. What frameworks guide hypothesis formulation for Coriphosphine’s unexplored applications in materials science?

- Methodological Answer :

- PICO Framework :

| Component | Example |

|---|---|

| Population | Coriphosphine-doped polymers |

| Intervention | Photoluminescence testing |

| Comparison | Undoped polymers |

| Outcome | Quantum yield efficiency |

Methodological Tables

Table 1 : Key Parameters for Coriphosphine Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate temps |

| Solvent | THF > DCM | Polar aprotic solvents favor coordination |

| Catalyst Loading | 2–5 mol% | Excess leads to side reactions |

Table 2 : Common Pitfalls in Coriphosphine Research and Solutions

| Pitfall | Solution |

|---|---|

| Hydrolysis during synthesis | Use anhydrous solvents and inert atmosphere |

| Low catalytic turnover | Optimize ligand-to-metal ratio |

| Spectral contamination | Pre-purify starting materials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products